4-Chlorothieno[2,3-b]pyridine-5-carbonitrile

Catalog No.
S785318
CAS No.
63873-61-0
M.F
C8H3ClN2S
M. Wt
194.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile

CAS Number

63873-61-0

Product Name

4-Chlorothieno[2,3-b]pyridine-5-carbonitrile

IUPAC Name

4-chlorothieno[2,3-b]pyridine-5-carbonitrile

Molecular Formula

C8H3ClN2S

Molecular Weight

194.64 g/mol

InChI

InChI=1S/C8H3ClN2S/c9-7-5(3-10)4-11-8-6(7)1-2-12-8/h1-2,4H

InChI Key

MATKYBWAJURSDT-UHFFFAOYSA-N

SMILES

C1=CSC2=NC=C(C(=C21)Cl)C#N

Canonical SMILES

C1=CSC2=NC=C(C(=C21)Cl)C#N

4-Chlorothieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic organic compound characterized by its unique thieno[2,3-b]pyridine structure, which incorporates a chlorine atom at the fourth position and a carbonitrile group at the fifth position. The molecular formula of this compound is C₈H₃ClN₂S, and it has a molecular weight of approximately 188.64 g/mol. The compound is notable for its diverse applications in medicinal chemistry and organic synthesis due to its structural features that allow for various chemical modifications.

Organic electronics

4-Cl-TPC has been investigated for its potential applications in organic electronics due to its interesting electrical and optical properties. Studies have shown that it can be used as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) []. HTMs play a crucial role in OLEDs by efficiently transporting positive charges (holes) from the anode to the emissive layer.

Medicinal chemistry

Research suggests that 4-Cl-TPC may have potential applications in medicinal chemistry due to its structural similarity to known bioactive compounds. Some studies have explored its potential as an anti-inflammatory agent []. However, further research is necessary to fully understand its potential therapeutic effects and safety profile.

The reactivity of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile can be attributed to the presence of the carbonitrile functional group, which can undergo nucleophilic addition reactions. Additionally, the chlorine substituent can participate in substitution reactions, making it a versatile intermediate in organic synthesis.

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles (e.g., amines or alcohols), leading to the formation of new derivatives.
  • Cyclization Reactions: The compound can react with other nucleophiles to form more complex cyclic structures.
  • Reduction Reactions: The carbonitrile group can be reduced to amine or aldehyde functionalities under appropriate conditions.

Research indicates that 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile exhibits significant biological activity, particularly as an inhibitor of protein kinase C theta (PKCθ), which plays a crucial role in various cellular processes including cell proliferation and differentiation. Inhibition of PKCθ has potential therapeutic implications in treating diseases such as cancer and autoimmune disorders.

Studies have shown that derivatives of this compound can also exhibit antimicrobial and antifungal properties, making them potential candidates for drug development against infectious diseases.

Several synthetic routes have been reported for the preparation of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile:

  • Vilsmeier-Haack Reaction: This method involves the reaction of 3-acetyl-2-aminothiophenes with phosphorus oxychloride and dimethylformamide to introduce the chlorinated thieno[2,3-b]pyridine framework.
  • Three-Step Synthesis: A scalable method reported involves starting from 2-aminothiophene-3-carboxylate esters, undergoing a series of reactions that include cyclization and chlorination to yield the target compound .
  • Formylation and Subsequent Reactions: Another approach includes formylating chlorothieno[2,3-b]pyridines followed by reactions that introduce the carbonitrile group .

4-Chlorothieno[2,3-b]pyridine-5-carbonitrile finds applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting PKCθ and other biological pathways.
  • Organic Synthesis: As an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential use in developing functional materials due to its unique electronic properties.

Interaction studies have focused on understanding how 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile interacts with biological targets at the molecular level. These studies often employ techniques such as:

  • Molecular Docking Studies: To predict binding affinities with protein targets.
  • In Vitro Assays: To evaluate biological activity against specific cell lines or pathogens.
  • Toxicity Assessments: To determine safety profiles for potential therapeutic applications .

Several compounds share structural similarities with 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile, including:

  • Thieno[2,3-b]pyridine-5-carbonitriles: Lacking the chlorine substituent but retaining similar reactivity patterns.
  • Chloroquinoline Derivatives: Exhibit similar biological activities but differ in their core structure.
  • Thienopyridine Compounds: Have variations in substitution patterns that influence their pharmacological profiles.

Comparison Table

Compound NameKey FeaturesBiological Activity
4-Chlorothieno[2,3-b]pyridine-5-carbonitrileChlorine substituent; carbonitrile groupPKCθ inhibitor; antimicrobial
Thieno[2,3-b]pyridine-5-carbonitrileNo chlorine; similar core structureVaries; less potent than chlorinated
Chloroquinoline DerivativesDifferent core; chlorine substituentAntimicrobial; anti-malarial
Thienopyridine CompoundsVariations in substitution; diverse propertiesVaries widely based on structure

The uniqueness of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile lies in its specific chlorine substitution and its resultant biological activity profile that distinguishes it from other similar compounds. Its potential as a therapeutic agent makes it a subject of ongoing research in medicinal chemistry.

XLogP3

2.6

Wikipedia

4-chlorothieno[2,3-b]pyridine-5-carbonitrile

Dates

Modify: 2023-08-15

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